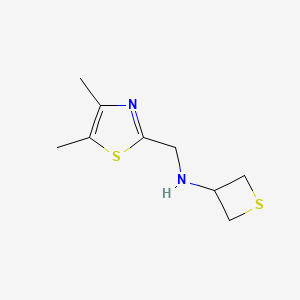
N-((4,5-Dimethylthiazol-2-yl)methyl)thietan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4,5-Dimethylthiazol-2-yl)methyl)thietan-3-amine is a compound known for its significant role in biochemical assays, particularly in the assessment of cell viability and cytotoxicity. This compound is often utilized in the MTT assay, a colorimetric assay for measuring cellular metabolic activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,5-Dimethylthiazol-2-yl)methyl)thietan-3-amine typically involves the reaction of 4,5-dimethylthiazole with thietan-3-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-((4,5-Dimethylthiazol-2-yl)methyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-((4,5-Dimethylthiazol-2-yl)methyl)thietan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and assays.
Biology: The compound is crucial in cell viability assays, such as the MTT assay, where it helps determine the metabolic activity of cells.
Medicine: It is employed in drug development and testing to assess the cytotoxic effects of new compounds.
Industry: The compound is used in the production of biochemical reagents and diagnostic kits.
Wirkmechanismus
The primary mechanism of action of N-((4,5-Dimethylthiazol-2-yl)methyl)thietan-3-amine involves its reduction by mitochondrial dehydrogenases in living cells. This reduction leads to the formation of an insoluble purple formazan product, which can be quantified by measuring its absorbance. The intensity of the color is directly proportional to the number of viable cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
- 2-Amino-4,5-dimethylthiazole
- XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
Uniqueness
N-((4,5-Dimethylthiazol-2-yl)methyl)thietan-3-amine is unique due to its specific application in the MTT assay, where it serves as a reliable indicator of cell viability. Its ability to be reduced by mitochondrial enzymes and form a quantifiable product makes it highly valuable in various biochemical and medical research applications.
Eigenschaften
Molekularformel |
C9H14N2S2 |
|---|---|
Molekulargewicht |
214.4 g/mol |
IUPAC-Name |
N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C9H14N2S2/c1-6-7(2)13-9(11-6)3-10-8-4-12-5-8/h8,10H,3-5H2,1-2H3 |
InChI-Schlüssel |
ROMLJTOGWPVUOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)CNC2CSC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13328197.png)

![(2R,3S,4S,5S,6R)-6-(((1-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-yl)oxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol](/img/structure/B13328208.png)
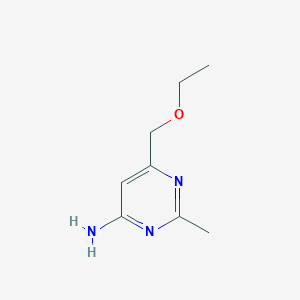
![Rel-(3R,3aR,6aR)-3-aminohexahydrocyclopenta[b]pyrrol-2(1H)-one hydrochloride](/img/structure/B13328220.png)
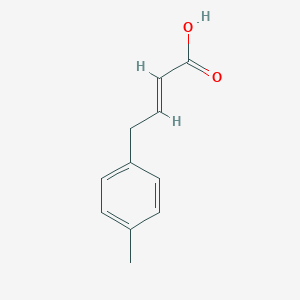
![3-[3-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidine](/img/structure/B13328231.png)
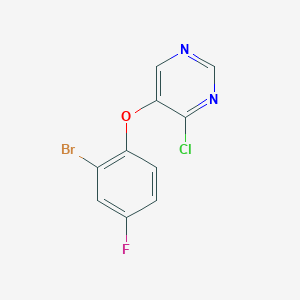
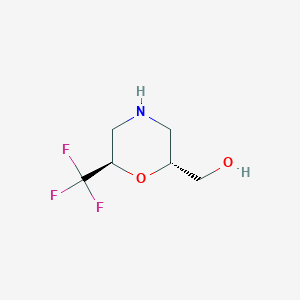
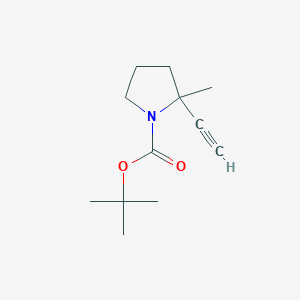
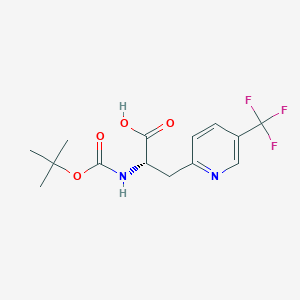
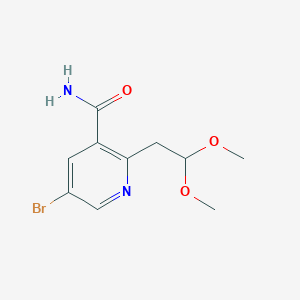
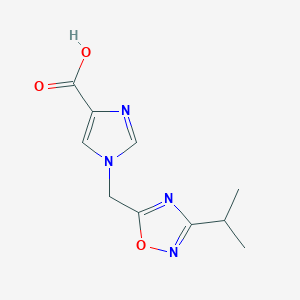
![1',4',6',7'-Tetrahydrospiro[cyclopentane-1,5'-indazole]-3'-carboxylic acid](/img/structure/B13328270.png)
